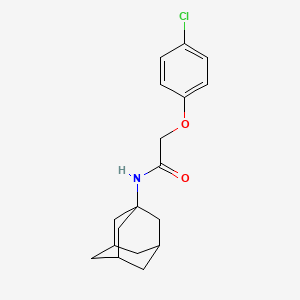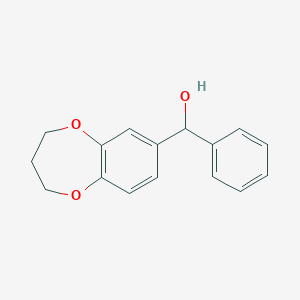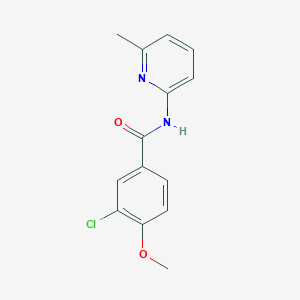
N-1-adamantyl-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACPD or 1-adamantyl-2-(4-chlorophenoxy)acetamide. ACPD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.85 g/mol.
Mecanismo De Acción
ACPD acts as an agonist for metabotropic glutamate receptors (mGluRs) and modulates the release of neurotransmitters such as glutamate. The activation of mGluRs by ACPD leads to the inhibition of adenylate cyclase activity and the subsequent reduction in the production of cyclic AMP (cAMP). This results in the modulation of various cellular processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
ACPD has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD has also been found to exhibit anticonvulsant, neuroprotective, and antinociceptive effects. In addition, ACPD has been shown to modulate various cellular processes such as synaptic plasticity, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD has several advantages and limitations for lab experiments. One of the advantages is that it exhibits high selectivity for mGluRs and can be used as a tool to study the function of these receptors. ACPD is also readily available and can be synthesized in large quantities. However, one of the limitations of ACPD is that it exhibits low potency and efficacy compared to other mGluR agonists. It also exhibits poor water solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ACPD. One of the directions is to study the potential use of ACPD as a therapeutic agent for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to study the structure-activity relationship of ACPD and its analogs to develop more potent and selective mGluR agonists. In addition, the development of novel synthetic methods for the preparation of ACPD and its analogs can also be a future direction for research.
Métodos De Síntesis
The synthesis of ACPD involves the reaction between 1-adamantylamine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields ACPD as a product. The purity of ACPD can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ACPD has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit pharmacological activities such as anticonvulsant, neuroprotective, and antinociceptive effects. ACPD has also been studied for its potential use as a ligand for glutamate receptors.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-15-1-3-16(4-2-15)22-11-17(21)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPWRKCQNYOKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)

![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)
![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)

![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)
![1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152162.png)
![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)